molecular formula C7H10N4O2 B14600179 7,9-Dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione CAS No. 58526-75-3

7,9-Dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B14600179
CAS No.: 58526-75-3
M. Wt: 182.18 g/mol
InChI Key: OSCRZLORGNTZPM-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is a chemical compound belonging to the purine family. This compound is structurally related to xanthine derivatives, which are found in various biological systems and have significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- typically involves the methylation of xanthine derivatives. One common method includes the reaction of xanthine with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes, utilizing catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various methylated and hydroxylated derivatives, which have distinct pharmacological properties .

Scientific Research Applications

1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation . The pathways involved often include the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is unique due to its specific methylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its ability to selectively interact with certain molecular targets makes it a valuable compound in both research and therapeutic contexts .

Properties

CAS No.

58526-75-3

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

7,9-dimethyl-3,8-dihydropurine-2,6-dione

InChI

InChI=1S/C7H10N4O2/c1-10-3-11(2)5-4(10)6(12)9-7(13)8-5/h3H2,1-2H3,(H2,8,9,12,13)

InChI Key

OSCRZLORGNTZPM-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C2=C1C(=O)NC(=O)N2)C

Origin of Product

United States

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